2-Ethyl-6-methoxybenzaldehyde

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer metabolism

2-Ethyl-6-methoxybenzaldehyde (C10H12O2, MW 164.20) is an ortho-disubstituted aromatic aldehyde featuring an ethyl group at the 2-position and a methoxy group at the 6-position of the benzene ring. This specific regiochemical arrangement creates a sterically hindered aldehyde functionality flanked by an electron-donating methoxy group and an inductively donating ethyl group, which distinguishes it from other positional isomers and monosubstituted benzaldehydes in terms of both reactivity profile and potential biological target engagement.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 909532-77-0
Cat. No. B3301436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methoxybenzaldehyde
CAS909532-77-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)OC)C=O
InChIInChI=1S/C10H12O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-7H,3H2,1-2H3
InChIKeyMEEZVBBMMLYFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methoxybenzaldehyde (CAS 909532-77-0) Procurement and Differentiation Baseline


2-Ethyl-6-methoxybenzaldehyde (C10H12O2, MW 164.20) is an ortho-disubstituted aromatic aldehyde featuring an ethyl group at the 2-position and a methoxy group at the 6-position of the benzene ring . This specific regiochemical arrangement creates a sterically hindered aldehyde functionality flanked by an electron-donating methoxy group and an inductively donating ethyl group, which distinguishes it from other positional isomers and monosubstituted benzaldehydes in terms of both reactivity profile and potential biological target engagement . The compound is commercially available from multiple suppliers with purities ranging from 95% to 98% , and its predicted physicochemical properties (boiling point 264.7±20.0 °C, density 1.039±0.06 g/cm³) indicate suitability for standard organic synthesis workflows .

Why 2-Ethyl-6-methoxybenzaldehyde Cannot Be Substituted with Generic Benzaldehyde Analogs


In-class substitution of 2-ethyl-6-methoxybenzaldehyde with simpler benzaldehyde derivatives is scientifically invalid because the unique ortho-6-methoxy/ortho-2-ethyl disubstitution pattern imposes distinct steric and electronic constraints that directly modulate both chemical reactivity and biological target recognition. The methoxy group at the 6-position, ortho to the aldehyde, exerts a strong +M resonance effect that increases electron density at the carbonyl carbon, while the 2-ethyl group introduces steric shielding that restricts nucleophilic approach trajectories . This dual ortho-substitution architecture fundamentally alters reaction kinetics in key transformations such as Knoevenagel condensations and Wittig reactions compared to para-substituted or unsubstituted benzaldehydes . Furthermore, in biological contexts, the specific substituent positioning determines ALDH3A1 inhibitory potency—a property that cannot be inferred from mono-substituted or differently substituted benzaldehyde congeners [1].

2-Ethyl-6-methoxybenzaldehyde Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ALDH3A1 Inhibitory Potency: Moderate Activity Relative to Optimized Analog A64

In the same patent-defined assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 2-ethyl-6-methoxybenzaldehyde (designated as A24 in US9328112) exhibited an IC50 of 2100 nM [1]. For direct comparison within the same patent family and identical assay conditions, a more potent analog (A64) demonstrated an IC50 of 900 nM, representing approximately 2.3-fold greater potency [2].

ALDH3A1 inhibition Aldehyde dehydrogenase Cancer metabolism

Ortho-Disubstitution Steric Shielding: Differentiated Reactivity in Nucleophilic Additions

The ortho-2-ethyl and ortho-6-methoxy substituent combination in 2-ethyl-6-methoxybenzaldehyde creates steric shielding of the adjacent aldehyde group that is structurally distinct from mono-ortho-substituted benzaldehydes or para-substituted isomers . The methoxy group at the 6-position, ortho to the aldehyde, exerts a strong +M resonance effect that increases electron density at the carbonyl carbon while simultaneously restricting nucleophilic approach trajectories due to its proximity . In contrast, para-substituted methoxybenzaldehydes (e.g., 4-methoxybenzaldehyde) exhibit enhanced electrophilicity without ortho-steric constraints, leading to faster reaction kinetics with nucleophiles [1].

Steric hindrance Regioselectivity Nucleophilic addition

Predicted Boiling Point and Density: Physical Property Benchmarks for Purification Planning

The predicted boiling point of 2-ethyl-6-methoxybenzaldehyde is 264.7±20.0 °C, with a predicted density of 1.039±0.06 g/cm³ . For comparison, the closely related analog 2-methoxy-6-methylbenzaldehyde (CAS 54884-55-8, MW 150.18) exhibits a reported boiling point of 256 °C and melting point of 40-41 °C [1]. The higher molecular weight and extended alkyl chain (ethyl vs. methyl) in the target compound correlate with its elevated boiling point and absence of a defined melting point at ambient conditions (liquid oil rather than solid), which influences purification strategy selection.

Physicochemical properties Purification Distillation

Solubility Profile: Water Insolubility with Broad Organic Solvent Compatibility

2-Ethyl-6-methoxybenzaldehyde is reported to be insoluble in water and easily soluble in organic solvents . In contrast, 2-ethyl-6-hydroxybenzaldehyde (CAS 138308-78-8), which replaces the methoxy group with a hydroxyl group at the 6-position, possesses hydrogen bond donor capability that can alter solubility behavior and introduce pH-dependent partitioning . The methoxy group in the target compound eliminates the acidic proton present in the hydroxy analog, thereby reducing polarity and enhancing compatibility with non-polar organic reaction media.

Solubility Formulation Sample preparation

Synthetic Accessibility via Directed ortho-Metalation: Defined Regiochemical Control

The synthesis of 2-ethyl-6-methoxybenzaldehyde is typically accomplished via lithiation of 1,3-dialkoxybenzene precursors using n-butyllithium, followed by formylation with DMF . This directed ortho-metalation (DoM) approach capitalizes on the strong ortho-directing ability of the methoxy group to achieve regioselective functionalization at the position between the two oxygen substituents . Alternative disubstituted benzaldehydes lacking this 1,3-dioxygenation pattern may require different synthetic strategies with potentially lower regioselectivity or additional protection/deprotection steps [1].

Directed ortho-metalation Synthesis Regioselectivity

Evidence-Based Application Scenarios for 2-Ethyl-6-methoxybenzaldehyde Procurement


ALDH3A1 Inhibitor Screening and SAR Studies

Based on its documented IC50 of 2100 nM against human ALDH3A1 in a standardized spectrophotometric assay [1], 2-ethyl-6-methoxybenzaldehyde serves as a moderately potent reference compound for aldehyde dehydrogenase inhibitor screening campaigns. Researchers studying ALDH3A1 as a therapeutic target in cancer metabolism or detoxification pathways can employ this compound as a starting scaffold for structure-activity relationship (SAR) optimization, using the 2.3-fold potency gap relative to more potent analogs (e.g., A64, IC50 = 900 nM [2]) as a benchmark for evaluating structural modifications.

Sterically Hindered Aldehyde Building Block for Regioselective Synthesis

The dual ortho-substitution pattern (2-ethyl and 6-methoxy) confers attenuated electrophilicity at the aldehyde carbonyl due to combined steric shielding and electronic donation . This property makes 2-ethyl-6-methoxybenzaldehyde particularly valuable in multi-step synthetic sequences where the aldehyde must remain intact during transformations at other reactive sites, or where controlled, slower nucleophilic addition kinetics are desired to achieve regioselective outcomes in condensation reactions (e.g., Knoevenagel, Wittig) .

Non-Polar Reaction Medium Compatible Intermediate

Owing to its water insolubility and broad solubility in organic solvents , 2-ethyl-6-methoxybenzaldehyde is ideally suited for reactions conducted under strictly anhydrous conditions, including organolithium chemistry, Grignard additions, and moisture-sensitive catalytic transformations. Unlike hydroxy-substituted analogs (e.g., 2-ethyl-6-hydroxybenzaldehyde) that possess a hydrogen bond donor and may retain trace water or undergo deprotonation, the methoxy-substituted compound eliminates these complications, ensuring reproducible reaction outcomes .

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